1-(4-fluorophenyl)-4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine
Description
The compound 1-(4-fluorophenyl)-4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine features a piperazine core substituted with a 4-fluorophenyl group at position 1 and a 1,2,3-triazole-4-carbonyl moiety linked to a 4-methylphenyl group at position 3. Its molecular formula is C₂₀H₁₉F₂N₅O, with an average molecular weight of 391.41 g/mol (inferred from structural analogs in ).
The triazole ring, synthesized via click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), provides metabolic stability and hydrogen-bonding capabilities. The 4-methylphenyl substituent on the triazole may influence lipophilicity and receptor selectivity, while the fluorophenyl group on piperazine modulates electronic effects and bioavailability .
Properties
IUPAC Name |
[4-(4-fluorophenyl)piperazin-1-yl]-[1-(4-methylphenyl)triazol-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN5O/c1-15-2-6-18(7-3-15)26-14-19(22-23-26)20(27)25-12-10-24(11-13-25)17-8-4-16(21)5-9-17/h2-9,14H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHGUJXRQNPLDHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-fluorophenyl)-4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological activities, and mechanisms of action associated with this compound, drawing on diverse research findings.
Synthesis
The synthesis of this compound typically involves the reaction of piperazine derivatives with 1H-1,2,3-triazole-4-carboxylic acid derivatives. The general method includes:
-
Reagents :
- 4-Fluorobenzaldehyde
- 4-Methylphenyl hydrazine
- Carbonyl compounds
-
Procedure :
- The components are mixed and subjected to reflux in a suitable solvent (e.g., ethanol) for several hours.
- The product is purified using column chromatography.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
Antitumor Activity
Recent studies have shown that derivatives containing the triazole ring exhibit significant antitumor properties. For instance, compounds with similar structural motifs have demonstrated inhibition rates against various cancer cell lines:
| Compound | Cell Line | Inhibition Rate (%) | Concentration (µg/mL) |
|---|---|---|---|
| Compound A | HL-60 (Leukemia) | 54.59 | 40 |
| Compound B | CDC25B | 99.00 | 20 |
These findings suggest that the triazole moiety contributes to enhanced antitumor activity through mechanisms such as apoptosis induction and cell cycle arrest .
Antimicrobial Activity
The presence of the triazole ring has been associated with antimicrobial properties. Compounds similar to this compound have shown efficacy against various bacterial strains and fungi. The mechanism is believed to involve disruption of cell membrane integrity and inhibition of nucleic acid synthesis .
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it has shown activity against cholinesterases (AChE and BuChE), which are critical targets in neurodegenerative diseases like Alzheimer's:
| Enzyme | IC50 (µM) |
|---|---|
| AChE | 3.04 |
| BuChE | 6.21 |
This inhibition suggests that the compound could be developed as a therapeutic agent for cognitive disorders .
The biological activity of this compound can be attributed to several mechanisms:
- Triazole Ring Interactions : The nitrogen atoms in the triazole ring facilitate hydrogen bonding and π–π stacking interactions with target enzymes or receptors.
- Fluorine Substitution Effects : The fluorine atom enhances lipophilicity and metabolic stability, potentially increasing bioavailability.
- Piperazine Structure : The piperazine moiety contributes to binding affinity through conformational flexibility.
Case Studies
Several case studies have highlighted the effectiveness of compounds related to this compound:
- Anticancer Study : A derivative demonstrated significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 15 µM.
- Neuroprotective Effects : Research indicated that compounds with a similar structure could reduce oxidative stress in neuronal cells by modulating antioxidant enzyme activity.
Scientific Research Applications
Anticancer Activity
Research has demonstrated the potential of this compound in cancer treatment. Studies indicate that derivatives of triazole compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives similar to 1-(4-fluorophenyl)-4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine have shown promising results against leukemia and breast cancer cell lines.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies suggest that it possesses significant antibacterial and antifungal properties. The mechanism is believed to involve disruption of microbial cell membranes.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 20 | |
| Candida albicans | 25 |
Neuroprotective Effects
Emerging studies indicate that triazole derivatives can exert neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's. The mechanism may involve modulation of neurotransmitter systems and reduction of oxidative stress.
Material Science Applications
Beyond pharmacology, the compound's unique structure allows for applications in material science, particularly in the development of polymers and nanomaterials. Its ability to form stable complexes with metals can be exploited for creating advanced materials with specific electrical or optical properties.
Case Study 1: Anticancer Activity
A recent study synthesized several derivatives based on the piperazine framework and tested their anticancer activity against a panel of human cancer cell lines. The most active compound exhibited an IC50 value comparable to established chemotherapeutics like doxorubicin, indicating its potential as a lead compound for further development.
Case Study 2: Antimicrobial Screening
In another investigation, the antimicrobial efficacy of the compound was assessed against clinical isolates of bacteria and fungi. Results showed that certain modifications to the triazole ring enhanced activity against resistant strains, suggesting pathways for developing new antimicrobial agents.
Comparison with Similar Compounds
Key Observations:
Fluorine Substitution: The target compound’s 4-fluorophenyl group (vs. Dual fluorination (as in ) increases polarity, which may reduce blood-brain barrier penetration compared to the target compound.
Triazole vs. Aroyl Groups : The triazole’s rigid planar structure (target compound) enhances π-π stacking with aromatic residues in enzymes, whereas aroyl groups (e.g., ) introduce conformational flexibility but weaker hydrogen bonding.
Methyl vs. Methoxy Substitution : The 4-methylphenyl group on the triazole (target compound) offers moderate lipophilicity, balancing solubility and membrane permeability. Methoxy groups (e.g., ) increase hydrophilicity but may reduce metabolic stability.
Physicochemical and Pharmacokinetic Comparisons
Critical Analysis of Contradictions and Limitations
- Activity Data Gaps : While structural analogs (e.g., ) report biological activities, direct data on the target compound’s efficacy is absent in the provided evidence.
- Synthetic Challenges : and highlight difficulties in purifying triazole-piperazine hybrids due to byproducts from cycloaddition reactions, which may apply to the target compound.
- Contradictions in Substituent Effects: notes that 4-methoxyphenyl groups enhance serotonin reuptake inhibition, but the target compound’s 4-methylphenyl group may prioritize dopamine modulation .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 1-(4-fluorophenyl)-4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine, and how can reaction yields be optimized?
- Methodology :
- Step 1 : Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) to synthesize the triazole core.
- Step 2 : Couple the triazole fragment to the piperazine backbone via acyl chloride intermediates. For example, react 1-(4-fluorophenyl)piperazine with 1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl chloride in dichloromethane (DCM) with N,N-diisopropylethylamine (DIEA) as a base .
- Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and optimize stoichiometry (e.g., 1:1.2 molar ratio of piperazine to acyl chloride). Purify via flash chromatography (silica gel, ethyl acetate/hexane gradient).
Q. Which spectroscopic techniques are critical for structural confirmation, and how should data inconsistencies be addressed?
- Techniques :
- NMR : Analyze and NMR for characteristic peaks (e.g., fluorophenyl protons at δ 7.1–7.3 ppm, triazole carbonyl at ~170 ppm) .
- X-ray crystallography : Use SHELXL for refinement to resolve ambiguous stereochemistry. For example, SHELX programs can achieve R-values < 0.05 for high-confidence structural models .
- Data Resolution : Compare experimental spectra with computational predictions (e.g., density functional theory (DFT)-calculated shifts). Cross-validate using high-resolution mass spectrometry (HRMS) for molecular ion confirmation.
Advanced Research Questions
Q. How do substituent variations at the triazole or fluorophenyl regions impact target binding and selectivity in enzyme inhibition studies?
- SAR Insights :
- Triazole Modifications : Replace the 4-methylphenyl group with electron-withdrawing groups (e.g., nitro) to enhance π-stacking with aromatic residues in enzyme active sites. For example, 4-nitrophenyl analogs showed 3-fold higher PARP-1 inhibition compared to methyl derivatives .
- Fluorophenyl Effects : Fluorine’s electronegativity improves membrane permeability and metabolic stability. Replace with chloro or bromo substituents to assess halogen bonding effects.
- Experimental Design : Perform competitive binding assays (e.g., surface plasmon resonance) with wild-type and mutant enzymes to map interaction hotspots.
Q. What strategies mitigate discrepancies in biological activity data between in vitro and in vivo models?
- Case Study : A PARP-1 inhibitor (KU-0059436) showed IC = 1.4 nM in vitro but required 50 mg/kg dosing in xenograft models for efficacy. This discrepancy arises from differences in bioavailability and protein binding .
- Resolution :
Use pharmacokinetic (PK) profiling to measure plasma half-life and tissue distribution.
Apply physiologically based pharmacokinetic (PBPK) modeling to predict in vivo efficacy from in vitro data.
Validate with microdosing studies using radiolabeled compounds.
Q. How can researchers design robust in vivo studies to evaluate pharmacokinetics and therapeutic efficacy?
- Protocol :
- Model Selection : Use BRCA-deficient cancer xenografts (e.g., SW620 colorectal tumors) for PARP inhibitor studies .
- Dosing : Administer orally (10–100 mg/kg) for 21 days; monitor tumor volume via caliper measurements.
- Endpoint Analysis : Perform LC-MS/MS to quantify compound levels in plasma and tissues. Pair with immunohistochemistry to assess biomarker modulation (e.g., γH2AX for DNA damage).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
